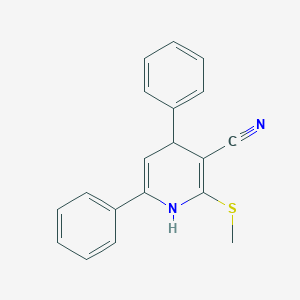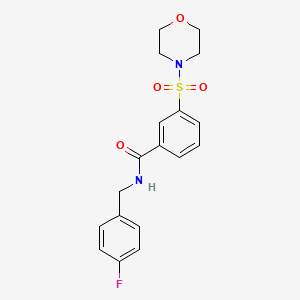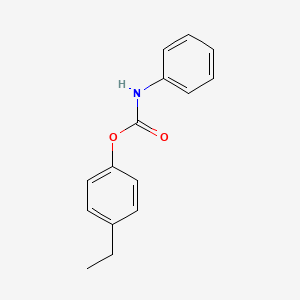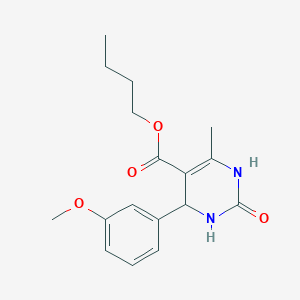![molecular formula C14H18Cl2N2O3S B5218792 2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide, also known as DCSA, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide-based inhibitor that has shown promising results in various biological assays.
作用機序
2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide acts as a competitive inhibitor of carbonic anhydrase and MMPs by binding to the active site of the enzymes. The sulfonamide group of this compound interacts with the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, the cyclohexylamino group of this compound interacts with the zinc ion in the active site of MMPs, thereby inhibiting their activity. The inhibition of these enzymes results in various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound results in the reduction of bicarbonate ion production, which is essential for maintaining the acid-base balance in the body. This can lead to the acidification of various tissues and organs, which can have detrimental effects on their function. The inhibition of MMPs by this compound results in the prevention of extracellular matrix degradation, which can lead to the accumulation of matrix proteins and the formation of fibrosis. This can have detrimental effects on various tissues and organs, such as the heart, lungs, and liver.
実験室実験の利点と制限
2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide has several advantages as an inhibitor for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase and MMPs, which makes it an ideal tool for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in various assays. However, this compound has some limitations as an inhibitor. It has a relatively short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase and MMPs, which can be used to study their role in various biological processes. Another direction is the use of this compound as a therapeutic agent for various pathological conditions such as cancer, arthritis, and cardiovascular diseases. The development of this compound derivatives with improved pharmacokinetic properties and reduced off-target effects can pave the way for their clinical use. Finally, the use of this compound as a tool for studying the role of carbonic anhydrase and MMPs in various pathological conditions can lead to the development of novel therapeutic strategies.
合成法
2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-aminobenzenesulfonamide with 2,2-dichloroacetyl chloride in the presence of triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide has been extensively used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes that are involved in the degradation of extracellular matrix proteins. MMPs are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
2,2-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c15-13(16)14(19)17-10-6-8-12(9-7-10)22(20,21)18-11-4-2-1-3-5-11/h6-9,11,13,18H,1-5H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBZABDYVBFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)
![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)



![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)